molecular formula C18H15NaO7 B13851621 (R)-Usnic acid Sodium

(R)-Usnic acid Sodium

Cat. No.: B13851621
M. Wt: 366.3 g/mol
InChI Key: RIDMFEXHWJXRLI-FERBBOLQSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Usnic Acid Sodium is the sodium salt form of (+)-usnic acid, a characteristic dibenzofuran secondary metabolite found in lichens such as Usnea , Cladonia , and Ramalina species . This modification enhances the water solubility of the parent compound, which is naturally highly lipophilic and practically insoluble in water, thereby facilitating its use in various in vitro research applications . The compound exhibits a broad and promising spectrum of biological activities, making it a valuable tool for scientific investigation. Its primary research applications include antimicrobial, antiviral, and anti-inflammatory studies, alongside explorations into its cytotoxicity and mechanism of action. As an antimicrobial agent, (R)-Usnic Acid shows potent activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis , with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL . It is also active against mycobacteria, including drug-resistant strains of Mycobacterium tuberculosis . Its mechanism of action is attributed to its ability to act as an uncoupler of oxidative phosphorylation, disrupting critical energy production processes in microbial cells . Recent research has highlighted its significant antiviral potential. An in vitro study demonstrated that sodium usnate inhibits the SARS-CoV-2 virus, with a reported IC50 of 5.33 µM, suggesting it may act by targeting the virus's main protease (Mpro) . In pharmacological research, (R)-Usnic Acid exhibits notable anti-inflammatory properties. Studies in LPS-stimulated RAW 264.7 macrophages have shown that it can reduce the production of key pro-inflammatory mediators, including nitric oxide (NO), TNF-α, and IL-6 . This effect is associated with the inhibition of the NF-κB signaling pathway and nuclear translocation of NF-κB p65 . Furthermore, the compound has shown research value in cancer biology, where it has been observed to induce cytotoxicity and reduce PD-L1 protein levels in cancer cell lines, potentially through inhibition of the mTOR and STAT3 signaling pathways . Important Safety Notice: This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human consumption . Pure usnic acid and its salts have been associated with severe idiosyncratic hepatotoxicity and liver failure in cases of oral intake . Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15NaO7

Molecular Weight

366.3 g/mol

IUPAC Name

sodium;(9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1-oxodibenzofuran-3-olate

InChI

InChI=1S/C18H16O7.Na/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,21-23H,1-4H3;/q;+1/p-1/t18-;/m0./s1

InChI Key

RIDMFEXHWJXRLI-FERBBOLQSA-M

Isomeric SMILES

CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC(=C(C3=O)C(=O)C)[O-])O2)C)C(=O)C)O.[Na+]

Canonical SMILES

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)[O-])O2)C)C(=O)C)O.[Na+]

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of R Usnic Acid

Biosynthetic Pathways of Usnic Acid

Usnic acid is a secondary metabolite naturally produced in various lichen species. wikipedia.orgresearchgate.net Its biosynthesis is a complex enzymatic process that begins with the acetate-malonate pathway. jst.go.jp The key precursor molecule is methylphloroacetophenone. wikipedia.orgjst.go.jpsci-hub.senih.gov This precursor is formed via the polyketide route, which involves the methylation of a linear polyketide chain before the aromatic ring is formed. researchgate.netsci-hub.se

The core of the biosynthetic pathway involves the stereospecific oxidative phenolic coupling of two methylphloroacetophenone units. researchgate.netsci-hub.se This dimerization is a critical step, catalyzed by an oxidative enzyme, leading to the formation of the characteristic dibenzofuran (B1670420) scaffold of usnic acid. sci-hub.senih.gov Subsequent dehydration completes the process, resulting in the final usnic acid molecule. sci-hub.se Recent genomic studies have identified a putative gene cluster responsible for this pathway, containing genes for a non-reducing polyketide synthase (PKS) named methylphloroacetophenone synthase (MPAS) and a cytochrome P450 enzyme, methylphloroacetophenone oxidase (MPAO), which catalyzes the oxidative dimerization. nih.govuniprot.orgnih.gov

Total Synthesis and Semisynthesis of (R)-Usnic Acid

The first total synthesis of racemic usnic acid was a landmark achievement by Barton and colleagues in 1956. sci-hub.seroyalsocietypublishing.orgrsc.org Their approach was centered on the principle of phenolic oxidative coupling, mimicking the proposed biosynthetic route. The synthesis involved the oxidation of methylphloroacetophenone using potassium ferricyanide (B76249) as the coupling agent. sci-hub.seroyalsocietypublishing.org This reaction produced a dimeric product which was then acetylated and subsequently hydrolyzed to yield (±)-usnic acid. sci-hub.se This synthetic strategy was pivotal in confirming the structure of usnic acid and demonstrating the feasibility of biomimetic synthesis. royalsocietypublishing.orgnih.govpitt.edu

More contemporary approaches have explored chemoenzymatic methods. For instance, a two-step synthesis has been developed that involves the methylation of phloracetophenone followed by an oxidation step using horseradish peroxidase. nih.govresearchgate.net This method provides a more direct route and serves as a basis for further biosynthetic investigations. nih.gov Semisynthetic strategies typically utilize naturally sourced usnic acid as a starting material for creating various derivatives, which will be discussed in a later section.

Preparation of (R)-Usnic Acid Sodium and Other Salt Forms

Due to its molecular structure, usnic acid is poorly soluble in water, which can limit its application in aqueous research settings. wikipedia.orgplos.org To address this, salt forms, particularly the sodium salt (sodium usnate), are prepared to enhance solubility. plos.orgthencd.eucymitquimica.comscite.ai

Methods for Salt Formation and Derivatization

The formation of this compound, or sodium usnate, is achieved through a straightforward acid-base reaction. Usnic acid possesses three hydroxyl groups, with the enolic hydroxyl at the C-3 position being the most acidic (pKa ≈ 4.4). skemman.is This acidity allows it to react with a base to form a salt.

A common laboratory method involves treating an ethanolic suspension of (R)-usnic acid with a solution of a weak base, such as sodium carbonate (Na₂CO₃). mdpi.comresearchgate.net The reaction is typically stirred at a moderate temperature (e.g., 40°C) for several hours. mdpi.com Following the reaction, the resulting sodium usnate, which is more soluble in the reaction medium, can be isolated by filtering off any unreacted starting material and evaporating the solvent to yield the solid salt. mdpi.com Other bases, like sodium hydroxide (B78521), can also be used. orgsyn.org Similarly, other alkali metal salts, such as potassium usnate, can be prepared using the corresponding carbonate or hydroxide base, offering complete water solubility. plos.org

Impact of Salt Formation on Solubility and Stability for Research Applications

The primary advantage of converting (R)-usnic acid to its sodium salt is the significant improvement in aqueous solubility. thencd.eucymitquimica.comscite.ai While the parent acid is practically insoluble in water (reported as <0.001 g/L), the salt forms are readily soluble. wikipedia.orgplos.org This enhanced solubility is crucial for conducting a wide range of in vitro biological assays that require the test compound to be dissolved in aqueous buffer systems. mdpi.comnih.gov

While solubility is improved, the stability of usnic acid salts can be a concern. Some reports suggest that usnic acid salts are generally unstable, which could be a factor in their handling and storage for research purposes. sci-hub.sescielo.org.bo However, the conversion to the sodium salt is done in a way that preserves the core dibenzofuran-dione structure, which is believed to be essential for its biological activities. thencd.eu The salification occurs at the most reactive hydroxyl group, leaving the main molecular framework intact. thencd.eu This allows researchers to leverage the improved solubility for experimental convenience while retaining the fundamental chemical properties of the parent molecule. thencd.eunih.gov

Property(R)-Usnic AcidThis compound (Sodium Usnate)
Water Solubility Very low (<0.001 g/L) wikipedia.orgSignificantly increased; readily soluble thencd.eucymitquimica.comscite.ai
Physical State Yellow crystalline solid wikipedia.orgYellow solid/powder thencd.eumdpi.com
Formation Natural biosynthesis or chemical synthesis researchgate.netsci-hub.seReaction of usnic acid with a sodium base (e.g., Na₂CO₃) mdpi.com
Key Advantage Natural abundanceEnhanced solubility for aqueous research applications plos.orgnih.gov
Stability Note Generally stableMay exhibit some instability compared to the parent acid sci-hub.sescielo.org.bo

Design and Synthesis of (R)-Usnic Acid Derivatives

The complex structure of (R)-usnic acid, with its multiple functional groups, makes it an attractive scaffold for chemical modification. sci-hub.sed-nb.info The goal of synthesizing derivatives is often to enhance specific properties or to explore structure-activity relationships. d-nb.infonih.gov

Structural Modifications at Key Positions (e.g., A and C rings)

The A and C rings of the usnic acid molecule are common targets for structural modification. nih.govacs.org The β-triketone system in the C ring is particularly reactive and participates in numerous chemical transformations. nih.govacs.org

C-Ring Modifications:

Enamine Formation: The carbonyl groups in the C ring readily react with primary amines to form enamine derivatives. d-nb.infomdpi.comnih.gov This modification alters the triketone system and has been shown to reduce the toxicity associated with the parent compound. d-nb.info

Heterocycle Formation: The C ring can be used to build new heterocyclic rings. For example, reaction with hydroxylamine (B1172632) yields isoxazole (B147169) derivatives. nih.govacs.orgresearchgate.net Similarly, reactions with hydrazines can produce N-substituted pyrazole (B372694) derivatives. acs.org

Reduction: The double bonds and keto groups within the C ring can be reduced using agents like sodium borohydride. nih.gov

A-Ring Modifications:

Acetyl Group Condensation: The acetyl group on the A ring can be condensed with various amines, hydrazines, and acyl hydrazides. sci-hub.senih.gov

Halogenation and Substitution: The A ring can be brominated, and the resulting bromo-derivative can serve as a key intermediate. nih.govmdpi.com For instance, bromousnic acid can react with N-acylthioureas to synthesize derivatives containing a thiazole (B1198619) ring fused to the A ring. mdpi.com

These modifications have led to the creation of large libraries of usnic acid derivatives, including triazole hybrids, hydrazones, and aurones, for further investigation in various research fields. nih.govnih.govnih.gov

Derivative ClassModified PositionSynthetic ReagentsResulting Structure
Enamines C RingPrimary amines (e.g., 4-methylaniline) mdpi.comN-substituted enamine replaces a carbonyl group mdpi.com
Isoxazoles C RingHydroxylamine hydrochloride nih.govacs.orgFused isoxazole ring system nih.gov
Pyrazoles C RingHydrazine (B178648) hydrochlorides acs.orgFused N-substituted pyrazole ring system acs.org
Thiazoles A RingN-acylthioureas (via brominated intermediate) mdpi.comThiazole ring attached to the A ring mdpi.com
Triazole Hybrids A RingVarious (multi-step synthesis) nih.govTriazole ring linked to the A ring acetyl group nih.gov

Creation of Enaminic, Hydrazine, Hydrazide, and Sulfonamide Derivatives

The modification of (R)-usnic acid's core structure through the introduction of nitrogen-containing functional groups has been a primary focus of synthetic efforts. The reactivity of the β-triketone system in ring C and the acetyl group in ring A allows for the creation of a diverse range of derivatives. acs.org

Enaminic Derivatives

The synthesis of enamine derivatives, often referred to as enamines, is a common modification of usnic acid. This typically involves the condensation reaction between the acetyl group at the C-2 position of usnic acid and a primary amine. researchgate.net The general method involves refluxing (R)-usnic acid with the desired amine in a suitable solvent, such as ethanol (B145695), sometimes in the presence of a base like triethylamine. nih.govsci-hub.se This regioselective method is simple and allows for the preparation of a wide array of derivatives using various starting amines. nih.gov

For example, a general procedure for synthesizing N-arylenamines involves treating (+)-usnic acid with an appropriate aniline (B41778) in refluxing ethanol. mdpi.com Similarly, reactions with alkylamines under reflux conditions also yield the corresponding enamines. sci-hub.se The introduction of different amine-containing moieties, including those with morpholine, piperazine, and pyridine (B92270) scaffolds, has been explored to generate derivatives with potential biological applications. sci-hub.se

Hydrazine and Hydrazide Derivatives

(R)-Usnic acid readily reacts with hydrazines and acyl hydrazides to form condensation products. scielo.org.bosci-hub.se The reaction of usnic acid with substituted hydrazines, heated to reflux in ethanol, yields N-substituted pyrazole derivatives. acs.org The experimental conditions can be slightly adjusted depending on whether the hydrazine is a free base or a hydrochloride salt; the latter requires the addition of a base like pyridine. acs.org

Furthermore, acylhydrazone derivatives are synthesized through the condensation of usnic acid with hydrazides. A notable example is the reaction of (R)-usnic acid with isoniazid (B1672263) (isonicotinohydrazide) in an ethanol solution under reflux, which produces the corresponding acylhydrazone in a high yield of 95%. scielo.org.coresearchgate.net Hydrazone derivatives have also been prepared by condensing usnic acid with the hydrazides of other acids, such as α-naphthoic and caprylic acids. sci-hub.se More complex derivatives, such as hydrazinothiazoles, have been synthesized by reacting bromo-substituted usnic acid with thiosemicarbazones. nih.govmdpi.com

Sulfonamide Derivatives

The synthesis of sulfonamide derivatives of usnic acid has been undertaken to explore novel biological activities. nih.gov These compounds are prepared using established methods of organic chemistry to introduce the sulfonamide moiety onto the usnic acid scaffold. nih.govresearchgate.net This class of derivatives has been investigated for its potential as carbonic anhydrase inhibitors. nih.govresearchgate.net

Table 1: Synthesis of (R)-Usnic Acid Derivatives

Derivative Type Reactants Reaction Conditions Reference(s)
Enamine (+)-Usnic acid, various primary amines (e.g., anilines, alkylamines) Reflux in ethanol, with or without triethylamine nih.govsci-hub.semdpi.com
Pyrazole (+)-Usnic acid, substituted hydrazines (free base or hydrochloride) Reflux in ethanol, with pyridine if starting from hydrochloride salt acs.orgsci-hub.se
Acylhydrazone (+)-Usnic acid, isoniazid Reflux in ethanol scielo.org.co
Hydrazinothiazole Bromo-substituted (+)-usnic acid, thiosemicarbazones Reaction in methanol (B129727) nih.govmdpi.com
Sulfonamide (+)-Usnic acid, sulfonamide precursors Standard organic synthesis methods nih.govresearchgate.net

Conjugation with Other Chemical Moieties

Conjugating (R)-usnic acid with other chemical entities is a strategy employed to create hybrid molecules with potentially enhanced or novel properties. These modifications often target the hydroxyl or acetyl groups of the usnic acid structure.

Conjugation with Bio-molecules and Pharmacophores

Researchers have successfully conjugated (R)-usnic acid with various biologically relevant molecules.

Amino Acids: The condensation of (+)-usnic acid with amino acids like glycine, β-alanine, and L-phenylalanine proceeds via the C-2 acetyl group to form enamine derivatives. researchgate.net These reactions are typically carried out in an aqueous ethanol solution at a basic pH (~9.5). researchgate.net This modification introduces a carboxylic acid group, which can increase water solubility. researchgate.net

Isoniazid: As mentioned previously, the anti-tuberculosis drug isoniazid has been conjugated with (R)-usnic acid to form an acylhydrazone, combining two molecules with known antimycobacterial properties. scielo.org.co

Polyamines: Synthetic derivatives have been created by conjugating the acetyl group of usnic acid to a polyamine chain, such as 1,8-diaminooctane. acs.org

Conjugation with Other Moieties

The versatility of (R)-usnic acid allows for its conjugation with a wide range of other chemical structures.

Monoterpenoids: Hybrid compounds have been synthesized by combining (+)-usnic acid with monoterpenoid amines such as citronellylamine and geranylamine. The reaction involves the formation of an enamine bond between the usnic acid scaffold and the terpene amine. nih.gov

Thioacids: Modification at the C-14 methyl group of (+)-usnic acid has been achieved using thioacids. nih.gov

Alkene Chains: To prepare usnic acid for polymerization, it has been modified into a difunctional alkene monomer. This is achieved through an esterification reaction where the two phenolic hydroxyl groups are reacted with 4-pentenoyl chloride or 10-undecenoyl chloride. rsc.org These monomers can then be polymerized via thiol-ene 'click' chemistry. rsc.org

Triazoles: Click chemistry has been utilized to synthesize hybrid conjugates of usnic acid, for example, by linking it to a cholesterol moiety via a 1,2,3-triazole ring. google.com

Table 2: Examples of (R)-Usnic Acid Conjugates

Conjugated Moiety Linkage Type Synthetic Approach Purpose/Finding Reference(s)
Amino Acids Enamine Condensation with the C-2 acetyl group Increased water solubility researchgate.net
Monoterpenoids Enamine Reaction of usnic acid with terpenoid amines Creation of hybrid compounds nih.gov
Polyamine (1,8-diaminooctane) Not specified Conjugation to the acetyl group More active than parent usnic acid in cancer cells acs.org
Alkene chains Ester Esterification of phenolic hydroxyls with acyl chlorides Creation of polymerizable monomers rsc.org
Cholesterol 1,2,3-Triazole Click chemistry Synthesis of hybrid molecules google.com
Isoniazid Acylhydrazone Condensation reaction Combination of two antimycobacterial agents scielo.org.co

Molecular and Cellular Mechanisms of Action of R Usnic Acid and Its Sodium Salt

Antiproliferative and Anticancer Mechanisms in In Vitro Cell Models

(R)-Usnic acid, a secondary metabolite derived from lichens, and its sodium salt have demonstrated significant antiproliferative and anticancer properties in various in vitro cancer cell models. nih.govnih.gov The mechanisms underlying these effects are multifaceted, involving the modulation of several key cellular pathways that govern cell survival, proliferation, and death. Research indicates that these compounds can induce oxidative stress, trigger DNA damage responses, activate apoptotic pathways, cause cell cycle arrest, modulate autophagy, and inhibit the fundamental ability of cancer cells to proliferate and form colonies. nih.govnih.govnih.gov

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

A primary mechanism of (R)-Usnic acid's anticancer activity is its ability to induce the production of reactive oxygen species (ROS), leading to oxidative stress within cancer cells. nih.govnih.gov Studies have shown that treatment with usnic acid leads to elevated ROS levels in a variety of cancer cell lines, including gastric, lung, and breast cancer cells. nih.govmdpi.com This increase in ROS is a critical trigger for subsequent cellular events, including apoptosis and DNA damage. nih.govresearchgate.net

The generation of ROS has been linked to the disruption of mitochondrial function. (+)-Usnic acid, in particular, has been found to damage the mitochondrial respiratory chain (MRC), specifically inhibiting the activity of complex I and complex III. nih.govmdpi.com This impairment of the electron transport chain is a significant source of mitochondrial ROS. nih.govmdpi.com The resulting state of oxidative stress overwhelms the cancer cell's antioxidant defenses, contributing to its demise. nih.gov Furthermore, usnic acid has been shown to inhibit the expression of Nrf2, a key transcription factor in the cellular antioxidant response, further sensitizing cancer cells to ROS-induced damage. nih.govsemanticscholar.org

Modulation of DNA Damage Response Pathways

The excessive ROS generated by usnic acid treatment can inflict direct damage on cellular macromolecules, most notably DNA. mdpi.com Research has demonstrated that usnic acid induces DNA double-strand breaks in gastric cancer cells, as evidenced by alkaline comet assays. mdpi.com

This DNA damage subsequently activates cellular DNA damage response (DDR) pathways. Upon usnic acid treatment, an increase in the phosphorylation of histone H2A.X to form γ-H2A.X, a sensitive marker of DNA double-strand breaks, is observed. mdpi.com Concurrently, key proteins involved in the DDR signaling cascade are upregulated, including DNA-dependent protein kinase catalytic subunit (DNA-PKcs), ataxia-telangiectasia mutated (ATM), checkpoint kinase 2 (Chk-2), and the tumor suppressor protein p53. mdpi.comresearchgate.net The activation of these pathways in response to irreparable DNA damage can halt the cell cycle and ultimately trigger programmed cell death. The use of an ROS scavenger, N-acetylcysteine, has been shown to reverse these effects, confirming that the DNA damage is a direct consequence of usnic acid-induced ROS. mdpi.com

Apoptosis Induction Pathways (e.g., Mitochondrial Depolarization, Cytochrome c Release, Caspase Activation, PARP Cleavage)

A significant outcome of usnic acid's action on cancer cells is the induction of apoptosis, or programmed cell death. nih.govnih.govajpp.in The compound primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis, although the extrinsic pathway may also play a role. nih.govresearchgate.netnih.gov The process is often initiated by ROS-induced mitochondrial damage. nih.gov

Key events in usnic acid-induced apoptosis include:

Mitochondrial Depolarization: Usnic acid causes a drop in the mitochondrial membrane potential (MMP), a critical early event in the intrinsic apoptotic pathway. nih.govnih.govmdpi.com

Modulation of Bcl-2 Family Proteins: Treatment with usnic acid alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it increases the expression of the pro-apoptotic protein Bax while decreasing the level of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio that favors apoptosis. nih.govmdpi.com

Cytochrome c Release: The disruption of the mitochondrial membrane leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govmdpi.com

Caspase Activation: In the cytoplasm, cytochrome c contributes to the formation of the apoptosome, which in turn activates a cascade of cysteine proteases known as caspases. Studies confirm that usnic acid treatment leads to the activation of initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3 and -7). nih.govnih.govmdpi.com

PARP Cleavage: Activated effector caspases, such as caspase-3, cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis and was observed in various cancer cell lines following usnic acid exposure. nih.govnih.govnih.gov

These sequential events ensure the systematic dismantling of the cell, culminating in apoptotic cell death. mdpi.com

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, usnic acid disrupts the normal progression of the cell cycle, preventing cancer cells from dividing. nih.govnih.govresearchgate.net The specific phase of the cell cycle at which arrest occurs can vary depending on the cancer cell type and the concentration of usnic acid used. mdpi.com Arrest has been observed in the G0/G1, S, and G2/M phases. nih.govmdpi.comresearchgate.net

For instance, in A549 human lung carcinoma cells, usnic acid induces cell cycle arrest at the G0/G1 phase. nih.gov This arrest is associated with molecular changes in key cell cycle regulatory proteins. Specifically, usnic acid treatment leads to a decreased expression of cyclin-dependent kinase 4 (CDK4), CDK6, and cyclin D1. nih.govnih.gov Concurrently, the expression of the CDK inhibitor p21/Cip1 is increased, which acts to halt the cell cycle. nih.govnih.gov In other cell lines, such as HepG2, S-phase arrest has been reported. researchgate.net This ability to halt cell division is a crucial component of its antiproliferative effect. nih.gov

Table 1: Effect of Usnic Acid on Cell Cycle Progression in Different Cancer Cell Lines This is an interactive table. You can sort and filter the data.

Cell Line Cancer Type Effect Key Molecular Changes Reference
A549 Human Lung Carcinoma G0/G1 Arrest ↓ CDK4, ↓ CDK6, ↓ Cyclin D1, ↑ p21/Cip1 nih.govnih.gov
BGC823 Gastric Cancer G0/G1 Arrest Not specified nih.gov
SGC7901 Gastric Cancer G0/G1 Arrest Not specified nih.gov
HepG2 Hepatocellular Carcinoma S Phase Arrest Not specified researchgate.net
CWR22Rv-1 Prostate Cancer G0/G1 or S Phase Arrest Not specified mdpi.com
AGS Gastric Cancer G2/M Arrest Not specified mdpi.com
HT29 Colorectal Cancer G2/M Arrest Not specified mdpi.com

Autophagy Modulation

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death, depending on the context. Studies show that usnic acid can induce autophagy in cancer cells, including gastric and breast cancer cell lines. nih.govmdpi.comnih.govresearchgate.net The induction of autophagy is confirmed by the detection of key autophagic markers, such as the downregulation of the p62 protein and an increase in the lipidated form of microtubule-associated protein light chain 3 (LC3-II). nih.gov

The role of autophagy in usnic acid-mediated cell death appears to be complex. While some studies demonstrate that usnic acid induces autophagic cell death, others suggest that autophagy may initially act as a pro-survival mechanism. nih.govmdpi.com For example, one study noted that the inhibition of autophagy-regulated JNK activation actually increased the fraction of apoptotic cells, suggesting a protective role for autophagy in that specific model. mdpi.com This indicates that usnic acid's modulation of autophagy can be a significant factor in determining the ultimate fate of the cancer cell.

Inhibition of Cell Proliferation and Clonogenic Potential

A fundamental characteristic of usnic acid's anticancer activity is its potent inhibition of cancer cell proliferation. ajpp.inmdpi.com This effect has been consistently observed across a wide array of cancer cell lines and is both dose- and time-dependent. nih.govnih.govnih.gov The inhibition of proliferation is the cumulative result of the mechanisms detailed above, including cell cycle arrest and the induction of apoptotic cell death. nih.govnih.gov

Furthermore, usnic acid has been shown to suppress the clonogenic potential of cancer cells. nih.govresearchgate.netajpp.in Clonogenic assays, which measure the ability of a single cell to grow into a colony, demonstrate that usnic acid can inhibit this long-term proliferative capacity even at non-toxic concentrations. nih.gov This suggests that in addition to killing cancer cells outright, usnic acid can prevent the clonal expansion of surviving cells, a critical aspect for effective cancer therapy. ajpp.inresearchgate.net Studies in gastric cancer cells showed that usnic acid treatment leads to decreased expression of Proliferating Cell Nuclear Antigen (PCNA), a key protein involved in DNA replication and a marker of cell proliferation. ajpp.inresearchgate.net

Table 2: Antiproliferative Activity of Usnic Acid in Various Cancer Cell Lines This is an interactive table. You can sort and filter the data.

Cell Line Cancer Type IC50 Value (µM) Exposure Time (h) Reference
BGC823 Gastric 236.55 24 nih.gov
SGC7901 Gastric 618.82 24 nih.gov
Ishikawa Endometrial 51.76 48 nih.gov
MCF-7 Breast 71.4 48 nih.gov
LNCaP Prostate 77.5 48 nih.gov
HeLa Cervical 48.7 24 mdpi.com
A-549 Lung 84 24 mdpi.com
HCT116 Colon Not specified 48-72 mdpi.com

Downregulation of Proliferating Cell Nuclear Antigen (PCNA) Expression

Proliferating Cell Nuclear Antigen (PCNA) is a critical protein involved in DNA replication and repair, and its expression is significantly elevated in proliferating and cancerous cells. (R)-Usnic acid has been shown to exert anti-proliferative effects by targeting this key protein. Studies have demonstrated that usnic acid treatment leads to a notable decrease in the expression of PCNA. researchgate.net This downregulation directly contributes to the inhibition of cancer cell growth and the suppression of their ability to form colonies, highlighting a crucial aspect of its anti-cancer mechanism. researchgate.net

Impact of Usnic Acid on Cell Proliferation Markers
CompoundTarget ProteinObserved EffectCellular Outcome
Usnic AcidPCNADecreased ExpressionInhibition of cell growth and clonal expansion

Anti-metastatic and Anti-angiogenic Activities

The spread of cancer cells to distant organs (metastasis) and the formation of new blood vessels to supply tumors (angiogenesis) are hallmarks of cancer progression. (R)-Usnic acid and its salts have demonstrated significant potential in inhibiting both of these processes.

Anti-metastatic Activity: (+)-Usnic acid has been shown to inhibit the motility, migration, and invasion of cancer cells. nih.gov Mechanistically, it achieves this by decreasing the activity of β-catenin and AP-1, which are key transcription factors involved in cell migration. nih.gov This leads to the reduced expression of downstream target genes like CD44, Cyclin D1, and c-myc. nih.gov Additionally, water-soluble salts, such as potassium usnate, have been specifically noted to inhibit invasion and metastasis in colorectal cancer models. mdpi.comnih.gov

Anti-angiogenic Activity: (R)-Usnic acid exhibits potent anti-angiogenic properties. nih.govresearchgate.net It has been found to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs), which are critical steps in the angiogenic process. researchgate.netnih.gov One study demonstrated that usnic acid at a concentration of 33.57 µM effectively inhibited vessel formation induced by key pro-angiogenic factors, Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). nih.gov The mechanism involves the suppression of VEGFR2-mediated signaling pathways, including AKT and ERK1/2, in breast tumor models. nih.gov

Summary of Anti-Angiogenic Effects of Usnic Acid
Model SystemPro-Angiogenic StimulatorKey Process InhibitedSignaling Pathway Affected
HUVECsVEGF, bFGFProliferation, Migration, Tube FormationNot specified
Breast Tumor ModelVEGFAngiogenesis, Tumor GrowthVEGFR2-mediated AKT and ERK1/2
Quail Chorioallantoic Membrane (CAM)VEGF, bFGFNew Blood Vessel FormationNot specified

Anti-inflammatory Pathways Investigated in Preclinical Models

(R)-Usnic acid and its sodium salt have been investigated for their anti-inflammatory properties, demonstrating a dual ability to inhibit pro-inflammatory pathways while promoting anti-inflammatory responses.

Inhibition of NF-κB Activation

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Usnic acid has been shown to exert its anti-inflammatory effects primarily by inhibiting the activation of NF-κB. nih.govacademicjournals.org In preclinical models using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, usnic acid treatment suppressed the nuclear translocation of the NF-κB p65 subunit. nih.govnih.gov By preventing NF-κB from entering the nucleus, usnic acid effectively blocks the transcription of its target genes, thereby dampening the inflammatory cascade. academicjournals.org

Regulation of Pro-inflammatory Mediators (e.g., TNF-α, IL-6, IL-1β, iNOS, COX-2)

As a direct consequence of NF-κB inhibition, usnic acid significantly downregulates the production and expression of several key pro-inflammatory cytokines and enzymes. nih.govacademicjournals.org Studies have consistently reported that usnic acid reduces the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.govacademicjournals.orgnih.gov Furthermore, it inhibits the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for producing nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators. nih.govacademicjournals.orgnih.gov This broad-spectrum inhibition of pro-inflammatory molecules underscores its significant anti-inflammatory potential.

Upregulation of Anti-inflammatory Molecules (e.g., IL-10, HO-1)

In addition to suppressing pro-inflammatory pathways, usnic acid actively promotes an anti-inflammatory environment. Research has shown that it significantly increases the mRNA levels and production of Interleukin-10 (IL-10), a key anti-inflammatory cytokine that plays a crucial role in resolving inflammation. nih.govacademicjournals.orgnih.gov Simultaneously, usnic acid upregulates the expression of Heme Oxygenase-1 (HO-1), a stress-response protein with potent anti-inflammatory and antioxidant properties. nih.govacademicjournals.orgnih.gov This dual mechanism of suppressing inflammatory mediators while enhancing anti-inflammatory factors contributes to the robust anti-inflammatory profile of usnic acid. nih.gov

Modulation of Inflammatory Mediators by Usnic Acid in LPS-Stimulated Macrophages
Molecule TypeSpecific MediatorEffect of Usnic Acid
Pro-inflammatoryTNF-αDownregulated
IL-6Downregulated
IL-1βDownregulated
iNOSDownregulated
COX-2Downregulated
Anti-inflammatoryIL-10Upregulated
HO-1Upregulated

Potential Inhibition of Prostaglandin (B15479496) Synthesis

(R)-Usnic acid demonstrates anti-inflammatory properties that may be linked to its ability to inhibit the synthesis of prostaglandins, key mediators in the inflammatory response. The anti-inflammatory mechanism of usnic acid is suggested to be similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs) nih.gov. Research has indicated that usnic acid can affect the production of eicosanoids, which are signaling molecules derived from fatty acids.

Specifically, (+)-usnic acid has been shown to have an inhibitory effect on the biosynthesis of leukotriene B4 (LTB4), an inflammatory mediator, although this effect is considered weak nih.govresearchgate.net. In one study, the IC50 value for LTB4 biosynthesis inhibition by (+)-usnic acid in bovine polymorphonuclear leukocytes was determined to be 42 ± 2.2 μM nih.gov. While some lichen-derived acids have demonstrated strong inhibition of microsomal prostaglandin E2-1 synthase, the direct and potent inhibition of prostaglandin synthesis by usnic acid itself remains an area requiring more detailed investigation researchgate.net.

CompoundIn Vitro ModelTargetObserved EffectIC50 Value
(+)-Usnic AcidBovine Polymorphonuclear LeukocytesLeukotriene B4 (LTB4) BiosynthesisWeak inhibitory effect42 ± 2.2 μM nih.gov

Antimicrobial Mechanisms

(R)-Usnic acid and its sodium salt exhibit a broad spectrum of antimicrobial activities, employing various mechanisms to combat bacteria, fungi, and viruses.

Antibacterial Activity

The antibacterial effects of usnic acid are particularly pronounced against Gram-positive bacteria, including clinically significant and antibiotic-resistant strains like Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis nih.govoup.comresearchgate.netoup.comasm.orgresearchgate.net. Conversely, it generally shows little to no activity against Gram-negative bacteria oup.com.

One of the primary antibacterial mechanisms of usnic acid against MRSA is the disruption of the bacterial cell membrane nih.govnih.govresearchgate.netmdpi.com. This action compromises the integrity of the cell, leading to the leakage of essential intracellular components and ultimately, cell death.

Studies have demonstrated this membrane-damaging potential through several key observations:

Leakage of Intracellular Material : Treatment of S. aureus and MRSA with L-(-)-usnic acid resulted in the loss of cellular material that absorbs light at 260 nm (indicative of nucleic acids) nih.govresearchgate.netmdpi.com.

Increased Membrane Permeability : An increase in the uptake of propidium iodide, a fluorescent dye that can only enter cells with compromised membranes, was observed in treated bacteria nih.govresearchgate.net.

Reduced Viability without Cell Wall Damage : Even at concentrations four times the minimum inhibitory concentration (MIC), usnic acid reduced the viability of MRSA cells without causing apparent damage to the cell wall, pointing to the membrane as the primary target nih.govresearchgate.net.

Bacterial StrainCompoundMechanismEvidence
MRSA, S. aureusL-(-)-Usnic AcidCell Membrane DisruptionLoss of 260 nm absorbing material; Increased propidium iodide uptake nih.govresearchgate.netmdpi.com

A fundamental mechanism underlying usnic acid's antibacterial activity is the potent and rapid inhibition of macromolecule synthesis, specifically RNA and DNA, in Gram-positive bacteria nih.govoup.comresearchgate.netoup.com. This mode of action directly halts the processes essential for bacterial survival and proliferation.

Research on Bacillus subtilis and Staphylococcus aureus has shown that usnic acid treatment leads to:

Rapid Inhibition of Transcription : RNA synthesis is quickly and efficiently halted. This interference with transcription is proposed as a general mechanism for its antimicrobial activity nih.govoup.comoup.com.

Impairment of DNA Replication : DNA synthesis is also stopped shortly after exposure to usnic acid, suggesting an interference with the elongation stage of DNA replication nih.govoup.comresearchgate.netoup.com.

Indirect Effect on Protein Synthesis : The inhibition of protein synthesis is observed to be a delayed effect, suggesting it is an indirect consequence of the primary inhibition of RNA production (transcription) nih.govoup.comoup.com.

Antifungal Properties

Usnic acid also possesses significant antifungal properties, particularly against Candida species, including azole-resistant strains of Candida albicans as well as Candida orthopsilosis and Candida parapsilosis oup.comthieme-connect.comnih.gov. Its mechanism of action against fungi is primarily centered on inducing cellular stress.

The antifungal effect is mediated by the induction of oxidative and nitrosative stress within the fungal cells thieme-connect.comsci-hub.se. Treatment of C. albicans biofilms with usnic acid leads to a significant accumulation of both intracellular and extracellular reactive oxygen species (ROS) and reactive nitrogen intermediates thieme-connect.comnih.gov. This alteration of the prooxidant-antioxidant balance within the cell is believed to cause irreversible damage and lead to cell death thieme-connect.comsci-hub.se. Studies have shown that a biofilm inhibitory concentration of 4 µg/mL can significantly inhibit biofilm formation in both azole-sensitive and azole-resistant C. albicans strains thieme-connect.com.

Antiviral Mechanisms

The antiviral potential of usnic acid and its salts has been investigated against a range of viruses, with notable activity against SARS-CoV-2 and influenza A virus.

Against SARS-CoV-2 , (+)-usnic acid has demonstrated efficacy against multiple variants, including the original Wuhan strain, as well as the Alpha, Beta, Delta, and Omicron variants mdpi.comnih.govnih.govresearchgate.net. The sodium salt, sodium usnate, showed improved in vitro results compared to the parent compound researchgate.net. The IC50 value of (+)-usnic acid against the original SARS-CoV-2 strain was found to be 7.99 μM, with enhanced activity against the Beta variant (IC50 of 2.92 μM) nih.govresearchgate.net. The proposed mechanisms of action against SARS-CoV-2 are multifaceted. Molecular modeling and biological studies suggest that usnic acid derivatives may bind to the N-terminal domain of the viral surface glycoprotein S mdpi.comnih.govresearchgate.net. Additionally, in silico studies point to the main viral protease (Mpro or 3CLpro) as a potent target mdpi.comnih.govresearchgate.net.

CompoundSARS-CoV-2 VariantIC50 ValuePotential Target
(+)-Usnic AcidOriginal Strain7.99 μM nih.govresearchgate.netSurface Glycoprotein S mdpi.comresearchgate.net, Main Protease (Mpro/3CLpro) nih.govresearchgate.net
(+)-Usnic AcidBeta (B.1.351)2.92 μM nih.gov
Sodium UsnateOriginal Strain5.33 μM researchgate.net

Weak antiviral activity has also been reported for usnic acid against influenza A virus (H1N1) , herpes simplex virus type 1 , and poliovirus type 1 mdpi.comnih.gov. An early proposed general mechanism for its antiviral action is the inhibition of RNA transcription nih.gov.

Antiprotozoal Effects (e.g., against Trypanosoma cruzi, Leishmania)

Usnic acid exhibits significant activity against various pathogenic protozoa, including those responsible for Chagas disease and leishmaniasis. ijbcp.comnih.govcaymanchem.com

Against Trypanosoma cruzi, the causative agent of Chagas disease, usnic acid has demonstrated a dose-dependent growth inhibition of epimastigotes in vitro. nih.gov Ultrastructural studies revealed that the compound induces significant damage to the parasite's mitochondria and kinetoplast. nih.gov It also causes intense lysis of bloodstream trypomastigotes and affects intracellular amastigote forms within macrophages, leading to cytoplasm vacuolation and disorganization of the parasite's internal structures without causing significant harm to the host cells. nih.gov

The compound is also effective against several Leishmania species. nih.gov Intralesional administration in animal models has been shown to reduce lesion weight and the parasite burden. nih.gov In vitro studies have determined the inhibitory concentrations (IC50) against various Leishmania promastigotes and elucidated a mechanism involving the induction of apoptosis. nih.govresearchgate.net Usnic acid treatment leads to the upregulation of apoptosis-related genes like p53, Bax, Caspase-3, and Caspase-9, and the downregulation of the anti-apoptotic gene Bcl-2, ultimately causing programmed cell death in the parasites. nih.govresearchgate.net

Table 1: Antileishmanial Activity of Usnic Acid (Promastigote Forms)
Leishmania SpeciesIC50 (µg/mL)Reference
Leishmania major10.76 nih.govresearchgate.net
Leishmania infantum13.34 nih.govresearchgate.net
Leishmania tropica21.06 nih.govresearchgate.net

Antioxidant Effects and Mechanisms

Usnic acid is recognized for its potent antioxidant properties, which are largely attributed to its chemical structure featuring a dibenzofuran (B1670420) core with phenolic hydroxyl groups. dergipark.org.trresearchgate.netresearchgate.netdntb.gov.ua These structural features enable it to counteract oxidative stress through various mechanisms, including the direct scavenging of free radicals and the modulation of the body's endogenous antioxidant enzyme systems. dergipark.org.trresearchgate.netresearchgate.netdntb.gov.ua

The phenolic hydroxyl groups in the usnic acid molecule allow it to donate hydrogen atoms or electrons to neutralize a variety of free radicals, thereby inhibiting oxidative damage. dergipark.org.trresearchgate.netresearchgate.netnih.gov Its ability to scavenge free radicals has been demonstrated in numerous bioanalytical assays. nih.gov For instance, it shows potent scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH·), 2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS•+), superoxide anion radicals (O2•−), and N,N-dimethyl-p-phenylenediamine (DMPD•+). nih.gov The capacity of usnic acid to prevent lipid peroxidation has been noted as comparable to that of vitamin E. dergipark.org.trresearchgate.net Additionally, its ability to chelate metal ions like iron and copper prevents them from participating in reactions that generate harmful reactive oxygen species. dergipark.org.trresearchgate.netresearchgate.net

Table 2: Free Radical Scavenging Activity of Usnic Acid
Radical/AssayIC50 (µg/mL)Reference
DPPH·49.50 nih.gov
ABTS•+10.41 nih.gov
O2•−18.68 nih.gov
DMPD•+33.00 nih.gov

Beyond direct radical scavenging, usnic acid enhances the cellular antioxidant defense system by modulating the activity of key antioxidant enzymes. dergipark.org.trresearchgate.netresearchgate.net In preclinical models of cerebral ischemia, usnic acid has been shown to significantly improve the antioxidant system by increasing the levels of superoxide dismutase (SOD) and glutathione (GSH). nih.govnih.gov Similarly, in models of indomethacin-induced gastric ulcers, usnic acid provided gastroprotective effects associated with a decrease in lipid peroxidation and an increase in antioxidant enzyme activity. caymanchem.com By bolstering these endogenous enzymatic defenses, usnic acid helps protect cells from damage induced by oxidative stress. dergipark.org.trresearchgate.net

Neuroprotective Effects in Preclinical Models

The antioxidant and anti-inflammatory properties of usnic acid contribute to its potential neuroprotective effects, which have been observed in several preclinical models. One significant mechanism is the potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are used in the treatment of neurodegenerative conditions like Alzheimer's disease. nih.gov Studies have reported very low IC50 values for usnic acid against both AChE (1.273 nM) and BChE (0.239 nM), indicating strong inhibitory potential. nih.gov

Furthermore, in a rat model of cerebral ischemia/reperfusion injury, administration of usnic acid was found to improve memory impairment. nih.gov This beneficial effect was linked to its anti-neuroinflammatory and antioxidant activities, including an increase in the levels of the antioxidant enzymes SOD and GSH in the brain tissue. nih.gov These findings suggest that usnic acid could be a candidate for further investigation in the context of neurodegenerative and ischemic brain diseases.

Attenuation of Astrocytic GFAP and Microglial Iba-1 Activation

(R)-Usnic acid has demonstrated notable effects on glial cells, which are central to inflammatory responses in the nervous system. Specifically, it has been shown to reduce the activation of both astrocytes and microglia. Astrocytes, a type of glial cell, produce glial fibrillary acidic protein (GFAP) when they become reactive, typically in response to inflammation or injury. nih.gov Another key indicator of neuroinflammation is the activation of microglia, which can be identified by the upregulation of the ionized calcium-binding adapter protein-1 (Iba-1). nih.gov

In studies related to cerebral ischemia, usnic acid significantly mitigated the increase in both GFAP and Iba-1 levels. nih.gov This suggests that (R)-usnic acid can suppress the inflammatory activation of these crucial neural support cells. By attenuating the reactivity of astrocytes and microglia, (R)-usnic acid may help to protect neurons from the secondary damage that often follows a primary insult to the brain.

Reduction of iNOS Expression in Neural Tissues

In addition to its effects on glial cell activation, (R)-usnic acid has been found to modulate the expression of inducible nitric oxide synthase (iNOS). This enzyme is a key player in the inflammatory cascade, producing nitric oxide (NO), a molecule that, in excess, can be toxic to neurons. Research has shown that usnic acid can inhibit the expression of iNOS. nih.govmdpi.com This inhibitory action is believed to be achieved by preventing the nuclear translocation of NF-κB p65, a critical step in the activation of the iNOS gene. nih.gov By downregulating the expression of iNOS, (R)-usnic acid and its sodium salt can decrease the production of harmful levels of nitric oxide, thereby exerting a neuroprotective effect. nih.govnih.gov

Other Investigated Biological Activities

Wound Healing Promotion

The topical application of sodium usnate, the sodium salt of usnic acid, has been shown to significantly promote the healing of skin wounds. nih.govresearchgate.net Studies in rat models have demonstrated that treatment with sodium usnic acid leads to higher wound healing rates and shorter re-epithelialization times compared to untreated controls. nih.govresearchgate.net

The mechanisms underlying this enhanced healing process are multifaceted. Histological analyses have revealed that sodium usnic acid treatment leads to a reduction in inflammatory cells at the wound site. nih.govresearchgate.netscispace.com Simultaneously, it promotes an increase in fibroblast proliferation, the formation of granulation tissue, and vascular regeneration. nih.govresearchgate.netscispace.com Furthermore, the treatment results in a more organized formation of collagen bands and earlier complete epidermal keratinization. nih.govresearchgate.netscispace.com An important finding is the significant increase in the levels of Vascular Endothelial Growth Factor (VEGF) at day one post-wounding, which is a potent factor in angiogenesis, a critical process for wound healing. nih.gov These findings collectively suggest that the wound-healing properties of sodium usnic acid are linked to its anti-inflammatory effects and its ability to stimulate key cellular processes in tissue repair. nih.govresearchgate.netscispace.com

Table 1: Effects of Sodium Usnic Acid on Wound Healing

Parameter Observation Reference
Wound Healing Rate Increased compared to control nih.govresearchgate.net
Re-epithelialization Time Shortened compared to control nih.govresearchgate.net
Inflammatory Cells Reduction observed at wound site nih.govresearchgate.netscispace.com
Fibroblast Proliferation Increased nih.govresearchgate.netscispace.com
Granulation Tissue Increased formation nih.govresearchgate.netscispace.com
Vascular Regeneration Increased nih.govresearchgate.netscispace.com
Collagen Formation More organized bands nih.govresearchgate.netscispace.com
VEGF Levels Significantly higher at day 1 nih.gov

Antigrowth and Antiherbivore Properties in Ecological Contexts

In its natural ecological niche within lichens, usnic acid serves protective functions. It exhibits antigrowth, antiherbivore, and anti-insect properties. nih.govnih.gov These ecological effects contribute to the survival and competitive ability of the lichens that produce it. nih.gov The (-)-usnic acid enantiomer, in particular, has been identified as a selective natural herbicide due to its ability to block a specific key enzyme in plants. researchgate.net This demonstrates a clear ecological role for the compound in mediating interactions between the lichen and other organisms in its environment. nih.govnih.gov

Structure Activity Relationship Sar Studies of R Usnic Acid and Its Derivatives

Influence of the β-Triketone Moiety on Biological Activity

The β-triketone moiety in ring C of the usnic acid molecule is a critical determinant of its biological activity. sci-hub.senih.govnih.gov This functional group is considered vital for the antimicrobial and cytotoxic properties of the compound. sci-hub.senih.govijbcp.com Studies have shown that modifications to this part of the molecule can significantly impact its efficacy. For instance, the triketone system is believed to be essential for the inhibitory activity of usnic acid against various bacterial strains and cancer cell lines. nih.govnih.gov Research has indicated that the p-triketone moiety is crucial for the optimal cytotoxic activity of (+)-usnic acid. nih.govijbcp.com The antibacterial activity of usnic acid against methicillin-resistant Staphylococcus aureus (MRSA) is attributed to the disruption of the cell membrane, a function in which the β-triketone system likely plays a role. nih.gov

Alterations within this moiety, such as the formation of enamine derivatives, have been a key strategy in synthesizing new usnic acid analogs with modified biological profiles. mdpi.comresearchgate.net These modifications can lead to changes in the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.

Impact of Functional Group Modifications on Potency and Selectivity

The multifaceted structure of (R)-usnic acid, with its various functional groups, provides ample opportunities for chemical modification to enhance its pharmacological properties. scielo.org.boredalyc.org Researchers have explored a range of derivatization strategies, including modifications of the acetyl groups, the phenolic hydroxyl groups, and the double bonds in the C ring. nih.gov

The introduction of different substituents can modulate the lipophilicity, electronic properties, and steric bulk of the parent molecule, thereby influencing its potency and selectivity. For example, the synthesis of enamine derivatives by reacting usnic acid with various amines has been shown to yield compounds with altered antimicrobial and cytotoxic activities. nih.govmdpi.com Some of these derivatives have demonstrated enhanced potency against specific microbial strains or cancer cell lines compared to the parent compound.

Furthermore, modifications at other positions of the dibenzofuran (B1670420) core have been investigated. For instance, bromination of usnic acid followed by reaction with thiols has led to the creation of new thioester derivatives. nih.gov The reduction of double bonds and functional groups in the C ring has also been explored to generate a series of derivatives with varied biological activities. nih.gov These studies underscore the importance of specific functional groups and their strategic modification in tuning the pharmacological profile of usnic acid.

Stereoselective Differences in Biological Activity Between Enantiomers

Usnic acid exists as two enantiomers, (+)-usnic acid and (-)-usnic acid, which can exhibit different biological activities. ijbcp.comd-nb.info While both enantiomers are active against Gram-positive bacteria and mycobacteria, some studies suggest that the (+)-enantiomer possesses more potent antimicrobial activity. nih.govskemman.is Conversely, the (-)-enantiomer has been reported to show stronger phytotoxicity and mild antifungal activity. skemman.is

The stereochemistry at the 9b position is a crucial factor influencing the biological profile. For example, in some antiviral studies against the H1N1 influenza virus, (-)-usnic acid initially showed higher activity, but this was reversed upon chemical modification of the molecule. nih.govmdpi.com This highlights that the stereoselective differences in bioactivity can be complex and may be altered by derivatization.

Interestingly, while some biological effects show clear enantiomeric preference, this is not always the case. A comprehensive review of the literature revealed no consistent trend as to which enantiomer is more potent across all tested activities. d-nb.inforesearchgate.net This suggests that the influence of stereochemistry on the biological action of usnic acid is target-dependent. The spatial arrangement of the functional groups in each enantiomer can lead to different interactions with chiral biological macromolecules, such as enzymes and receptors, resulting in varied pharmacological responses.

Optimization of (R)-Usnic Acid Sodium Derivatives for Enhanced Pharmacological Profiles

A significant limitation of usnic acid for pharmaceutical applications is its poor water solubility. scielo.org.boredalyc.org To overcome this, researchers have focused on preparing more soluble derivatives, such as the sodium salt of usnic acid. biolichen.combiocrick.com The formation of this compound salt, also known as sodium usnate, can improve its bioavailability and facilitate its formulation for various applications. biolichen.combiocrick.com

Studies have shown that sodium usnate retains or even exhibits enhanced biological activities compared to the parent compound. For instance, in an in vitro study, sodium usnate demonstrated higher acaricidal activity against Psoroptes cuniculi than usnic acid. biocrick.com This enhanced activity may be related to differences in their structures and solubility. biocrick.com

The optimization of this compound derivatives extends beyond simple salt formation. Further chemical modifications of the usnic acid scaffold, which can then be converted to their sodium salts, are being explored to develop compounds with improved pharmacological profiles, including enhanced efficacy and reduced toxicity. researchgate.net The goal is to create new chemical entities based on the (R)-usnic acid structure with superior therapeutic potential.

Data Tables

Table 1: Biological Activity of (R)-Usnic Acid Derivatives

Compound Modification Observed Biological Activity Reference
(R)-Usnic acidParent CompoundAntimicrobial, cytotoxic, anti-inflammatory ijbcp.comnih.gov
This compoundSodium salt formationEnhanced acaricidal activity biocrick.com
Enamine derivativesModification of β-triketoneAltered antimicrobial and cytotoxic activities nih.govmdpi.com
Thioester derivativesBromination and reaction with thiolsNew derivatives with potential bioactivity nih.gov
Reduced C ring derivativesReduction of double bonds/functional groupsVaried biological activities nih.gov

Table 2: Comparison of Biological Activity Between Usnic Acid Enantiomers

Enantiomer Reported Predominant Activity Reference
(+)-Usnic acidMore potent antimicrobial activity nih.govskemman.is
(-)-Usnic acidStronger phytotoxicity, mild antifungal activity skemman.is

Analytical Methodologies for R Usnic Acid and Its Sodium Salt

Spectrophotometric Methods for Quantification

Spectrophotometry provides a simple, cost-effective, and rapid approach for the quantitative determination of usnic acid and its salts.

UV-Visible spectrophotometry is a widely used technique for the quantification of (R)-Usnic acid and (R)-Usnic acid sodium salt. This method is based on the principle that these compounds absorb light in the ultraviolet region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to the concentration of the compound in the solution (Beer-Lambert law). researchgate.net

The UV spectrum of usnic acid typically exhibits two main absorption maxima, one around 232 nm and another, more selective peak, at approximately 282 nm. skemman.is The exact wavelength of maximum absorbance (λmax) can vary depending on the solvent used. skemman.israsayanjournal.co.in For instance, studies have utilized wavelengths of 283 nm in water and 290 nm for sodium usnate in both water and a phosphate (B84403) buffer:methanol (B129727) mixture. rasayanjournal.co.inmjcce.org.mkmjcce.org.mk The selection of an appropriate solvent and λmax is crucial to minimize interference from other components in the sample matrix. biolichen.com The method is particularly useful for routine quality control analysis in pharmaceutical formulations like liposomes and collagen-based membranes. semanticscholar.orgplu.mx

For an analytical method to be considered reliable, it must be validated by assessing several key parameters according to guidelines from bodies like the International Conference on Harmonisation (ICH). mjcce.org.mkplu.mx

Linearity: This parameter demonstrates that the method's response is directly proportional to the analyte's concentration over a specific range. For UV-spectrophotometric analysis of usnic acid and its sodium salt, excellent linearity is consistently reported. For example, a method for sodium usnate was found to be linear in the concentration range of 1–12 µg/mL with a correlation coefficient (r) of 0.999. mjcce.org.mk Another study on usnic acid showed linearity in the 2-10 μg/mL range with a correlation coefficient of 0.9994. researchgate.netsemanticscholar.org

Sensitivity, Detection, and Quantitation Limits: The sensitivity of the method is indicated by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). LOD is the lowest concentration of the analyte that the method can reliably detect, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net Validated methods show good sensitivity. For sodium usnate in water, the LOD and LOQ were found to be 0.0721 and 0.2163 μg/mL, respectively. mjcce.org.mkmjcce.org.mk In a separate study for usnic acid, the LOD was 0.109 μg/mL and the LOQ was 0.364 μg/mL. researchgate.netsemanticscholar.org

Precision and Reproducibility: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) and intermediate precision (inter-day and inter-instrument variability) are assessed. Validated methods demonstrate high precision, with RSD values typically below 2%. mjcce.org.mkplu.mx One study reported excellent repeatability with an RSD of less than 1.0%. researchgate.netsemanticscholar.org

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the standard is added to a sample and the percentage recovered is calculated. Studies report high accuracy, with mean recovery rates often around 100%. researchgate.netplu.mx For instance, one method showed a mean percentage recovery of 100.43%. semanticscholar.org

Table 1: Validation Parameters for UV-Spectrophotometric Quantification of Usnic Acid and its Sodium Salt
Parameter(R)-Usnic AcidThis compound SaltReference
Linearity Range2-10 µg/mL1-12 µg/mL researchgate.netmjcce.org.mksemanticscholar.org
Correlation Coefficient (r or R²)0.99940.999 researchgate.netmjcce.org.mksemanticscholar.org
LOD0.109 µg/mL0.163 µg/mL (in buffer:methanol) researchgate.netmjcce.org.mksemanticscholar.org
LOQ0.364 µg/mL0.489 µg/mL (in buffer:methanol) researchgate.netmjcce.org.mksemanticscholar.org
Precision (RSD)&lt; 1.0%&lt; 2.0% researchgate.netmjcce.org.mksemanticscholar.org
Accuracy (Mean Recovery)100.43%- researchgate.netsemanticscholar.org

Chromatographic Techniques for Separation and Identification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation, identification, and quantification of (R)-Usnic acid in complex mixtures like lichen extracts. scispace.com

HPLC has become a standard and effective analytical technique for analyzing lichen substances. scispace.comtandfonline.com It offers high resolution and sensitivity for determining the content of usnic acid in various samples, including raw plant material and finished products. oup.comoup.com

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of usnic acid. wikipedia.org In this technique, a non-polar stationary phase (typically a C18 or RP-18 column) is used with a polar mobile phase. scispace.comoup.comoup.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Different mobile phase compositions have been successfully employed. A common approach involves a gradient or isocratic elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often acidified with acetic acid or containing a phosphate buffer to control pH and improve peak shape. tandfonline.comoup.comoup.comjournalagent.com For example, one validated method used a gradient of aqueous 0.1% acetic acid and acetonitrile at a flow rate of 1.0 mL/min. oup.comoup.com Another method employed an isocratic mobile phase of methanol and phosphate buffer (pH 7.4) in a 70:30 (v/v) ratio. tandfonline.comjournalagent.com Sample preparation typically involves extracting the ground lichen material with a solvent like acetone (B3395972), followed by filtration before injection into the HPLC system. tandfonline.comjournalagent.com

Table 2: Examples of RP-HPLC Conditions for (R)-Usnic Acid Analysis
Stationary PhaseMobile PhaseFlow RateDetection WavelengthReference
Waters XTerra RP18 (5 µm)Aqueous 0.1% acetic acid and acetonitrile (gradient)1.0 mL/min233 nm oup.comoup.com
Shim-pack CLC-ODS (M) (5 µm)Methanol and phosphate buffer (pH 7.4) (70:30 v/v)0.8 mL/min245 nm scispace.comtandfonline.com
ProntoSIL 120-5 C18 (5 µm)0.1% trifluoroacetic acid (A) and acetonitrile (B) (gradient)150 µL/min230 and 280 nm researchgate.net

The use of a Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), significantly enhances the capabilities of HPLC analysis for (R)-Usnic acid. tandfonline.comoup.comoup.com Unlike single-wavelength UV detectors, a PDA detector simultaneously measures absorbance across a wide range of wavelengths (e.g., 190 to 900 nm). scioninstruments.com

This capability provides several key advantages. Firstly, it allows for the determination of the optimal detection wavelength for maximum sensitivity. For usnic acid, wavelengths of 233 nm, 245 nm, or 282 nm have been used effectively. scispace.comoup.comnih.gov Secondly, and more importantly, it generates a complete UV spectrum for each peak in the chromatogram. oup.comscioninstruments.com By comparing the acquired spectrum of a peak in a sample extract with that of a known (R)-Usnic acid standard, the identity of the compound can be confirmed with a high degree of confidence. oup.com This feature is also invaluable for assessing peak purity, ensuring that the chromatographic peak is not composed of co-eluting impurities, which is crucial for accurate quantification. oup.com

High-Performance Liquid Chromatography (HPLC)

Application in Complex Biological Matrices (e.g., in vitro samples)

The quantification of usnic acid in biological matrices is crucial for understanding its metabolic fate and potential biological effects. While specific validated methods for this compound salt in in vitro samples are not extensively detailed in the provided results, the methodology for usnic acid in similar complex environments provides a strong foundation. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.

For instance, a validated isocratic HPLC method has been used to determine the penetration and permeation of usnic acid in porcine skin, a complex biological matrix. researchgate.net This method demonstrated good selectivity, linearity, precision, and accuracy, making it suitable for quantifying usnic acid in different skin layers and the receptor compartment. researchgate.net The successful application of HPLC in such a matrix suggests its applicability for analyzing this compound salt in in vitro samples, such as cell culture media or microsomal incubation systems, with appropriate validation.

Recent studies on the metabolism of usnic acid have utilized Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). frontiersin.org This powerful technique allows for the separation and identification of metabolites in in vitro systems like liver microsomes and S9 fractions. frontiersin.org The high resolution and sensitivity of UPLC-Q-TOF-MS are essential for characterizing the metabolic profile of usnic acid and, by extension, its sodium salt in complex biological environments. frontiersin.org

The following table summarizes key aspects of an HPLC method developed for usnic acid quantification in a biological matrix, which can be adapted for this compound salt analysis in in vitro samples.

ParameterDetails
Analytical Technique High-Performance Liquid Chromatography (HPLC)
Detector UV-Vis
Mobile Phase Methanol–water–acetic acid (80:15:5)
Flow Rate 1.0 mL min⁻¹
Detection Wavelength 350 nm
Biological Matrix Porcine Skin
Application Determination of skin penetration and permeation

Data sourced from a study on usnic acid delivery into porcine skin. researchgate.net

Capillary Zone Electrophoresis (CZE) for Analysis

Capillary Zone Electrophoresis (CZE) has emerged as a viable alternative for the analysis of usnic acid. nih.gov This technique separates ions based on their electrophoretic mobility in an electric field. A key challenge in the CZE analysis of usnic acid is its low solubility in water, which necessitates the use of a high concentration of an organic solvent like methanol in the buffer. nih.gov

The inclusion of methanol in the buffer system can lead to a situation where the electroosmotic flow (EOF) is slower than the electrophoretic mobility of the usnic acid anion. To overcome this, a reversed-polarity setup, with the anode at the detector end of the capillary, is employed. nih.gov This ensures that the negatively charged usnate ions migrate towards the detector.

A study detailing the first CZE method for usnic acid determination established an optimal buffer composition and key analytical parameters. nih.gov

ParameterOptimal Condition/Value
Buffer Composition 50 mM NaOH, 20 mM acetic acid in 95% methanol (5% water)
Polarity Reversed (anode at detector side)
Detection UV at 290 nm
Detection Limit 3.5 mg/L
Relative Standard Deviation (RSD) 3.3% at 250 mg/L

This table summarizes the conditions for the CZE analysis of usnic acid. nih.gov

While this method was developed for usnic acid, it provides a direct and validated framework for the analysis of this compound salt, which would be readily soluble and ionized in the described buffer system. The use of CZE offers advantages such as low sample and reagent consumption and high separation efficiency. mdpi.com

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry for structural confirmation of derivatives)

The structural elucidation of (R)-Usnic acid and its derivatives relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govnih.gov These methods are indispensable for confirming the structures of newly synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure of usnic acid derivatives. nih.gov In studies involving the synthesis of new derivatives, NMR spectra provide detailed information about the chemical environment of protons and carbon atoms, allowing for the verification of structural modifications. nih.govnih.govnih.gov For example, in the synthesis of usnic acid derivatives with potential antiviral activity, the structures of the resulting compounds were unequivocally established using ¹H and ¹³C NMR spectroscopy. nih.gov Characteristic signals in the NMR spectrum, such as those for methyl groups, aromatic protons, and hydroxyl groups, are key identifiers. biolichen.comscielo.org.bo Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are also employed to establish connectivity between protons and carbons, further confirming the proposed structures. nih.govacs.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of synthesized derivatives by providing highly accurate mass measurements of the molecular ion. nih.govnih.gov This technique confirms the molecular formula of the new compounds. scielo.org.bo Fragmentation patterns observed in the mass spectrum offer additional structural information, helping to identify different parts of the molecule. researchgate.net For instance, in the characterization of (+)-usnic acid derivatives, HRMS was used alongside NMR to confirm the structures of the synthesized compounds. nih.govnih.gov

The following table highlights the application of these spectroscopic methods in the characterization of usnic acid derivatives.

Spectroscopic TechniqueApplicationKey Findings
¹H and ¹³C NMR Structural elucidation of synthesized derivatives. nih.govnih.govnih.govConfirms the arrangement of atoms and functional groups in the molecule. nih.govscielo.org.bo
HSQC and HMBC Detailed structural confirmation. nih.govacs.orgEstablishes connectivity between different atoms within the molecule. nih.govscielo.org.bo
High-Resolution Mass Spectrometry (HRMS) Determination of elemental composition. nih.govnih.govProvides exact mass and confirms the molecular formula of the derivatives. nih.govscielo.org.bo

These analytical and spectroscopic methodologies are essential for the quality control, characterization, and study of (R)-Usnic acid, its sodium salt, and their derivatives in both simple and complex environments.

Future Directions and Research Gaps in R Usnic Acid Sodium Studies

Elucidation of Underexplored Molecular Mechanisms of Action

While (R)-Usnic acid and its sodium salt have demonstrated broad-spectrum bioactivity, including anticancer, antimicrobial, and anti-inflammatory effects, the precise molecular mechanisms underpinning these actions are not fully understood and represent a critical area for future research. mdpi.comnih.govresearchgate.net Current evidence suggests a polypharmacological mode of action, meaning it interacts with multiple cellular targets rather than a single protein. nih.govrsc.org

Key areas for further mechanistic investigation include:

Identification of Novel Protein Targets: Chemical proteomic strategies have begun to identify targets of usnic acid, revealing interactions with several metal cofactor-dependent enzymes in both bacterial and human cells. nih.govrsc.org Recent studies have also identified the 14-3-3 protein family as a direct target, through which usnic acid may modulate numerous signaling pathways involved in cancer progression, including cell cycle, invasion, and metabolism. researchgate.net Further research is needed to validate these targets and identify others to build a comprehensive interaction map.

Clarifying Antimicrobial Mechanisms: The antibacterial activity of usnic acid is attributed to mechanisms like the inhibition of DNA and RNA synthesis and the disruption of bacterial cell membranes. mdpi.commdpi.comresearchgate.net However, the specific enzymes and pathways involved require more detailed characterization.

Dissecting Anti-inflammatory Pathways: The anti-inflammatory effects of usnic acid are linked to the inhibition of prostaglandin (B15479496) synthesis and the downregulation of inflammatory mediators through pathways like NF-κB. nih.govmdpi.com Future studies should aim to delineate the complete signaling cascade, from receptor interaction to gene expression changes.

Understanding Anticancer Selectivity: Usnic acid induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), subsequent DNA damage, and activation of caspase cascades. ijpbr.in A significant research gap is understanding the molecular basis for its selective cytotoxicity towards cancer cells while being less toxic to normal cells, a feature that is critical for its development as a cancer therapeutic. nih.gov

Development of Novel (R)-Usnic Acid Sodium Derivatives with Improved Efficacy and Specificity

A major thrust in usnic acid research is the synthesis of novel derivatives to enhance its therapeutic properties. benthamscience.combenthamdirect.com The primary goals of these structural modifications are to improve aqueous solubility, increase bioavailability, boost biological efficacy, and reduce toxicity. acs.orgresearchgate.net

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the (R)-Usnic acid scaffold is necessary to establish clear SARs. benthamscience.comnih.gov Modifications on the A and C rings of the dibenzofuran (B1670420) core have yielded promising derivatives, such as isoxazoles, pyrazoles, and enamines. acs.org Some synthetic derivatives have demonstrated significantly greater antiproliferative activity against cancer cells than the parent compound. mdpi.comacs.org For instance, certain usnic acid enamines have shown cytotoxicity against MCF-7 breast cancer cells with IC₅₀ values in the nanomolar to low micromolar range. acs.org

Target-Specific Derivatives: As more specific molecular targets are identified (see 6.1), derivatives can be rationally designed to have higher affinity and specificity for these targets. For example, derivatives have been developed as potent inhibitors of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme involved in DNA repair, which could enhance the efficacy of chemotherapy. benthamscience.commdpi.com

Table 1: Examples of Usnic Acid Derivatives and Their Enhanced Activity


Derivative ClassTarget/ActivityReported ImprovementReference
EnaminesAntiproliferative (MCF-7 cells)Enhanced cytotoxicity (IC₅₀: 0.16–2.0 μM) mdpi.com
Isoxazoles & PyrazolesAntiproliferative (various cancer cells)More active than parent usnic acid mdpi.com
HydrazonothiazolesAntiviral / AnticancerEnhance cytostatic efficiency nih.gov
Polyamine ConjugatesAntiproliferative (cancer cells)More active than usnic acid (IC₅₀: 3-14 μM) mdpi.com

Investigation of Synergy with Other Therapeutic Agents

Combining this compound with other therapeutic agents is a promising strategy to enhance efficacy, overcome drug resistance, and potentially lower required doses, thereby reducing side effects. mdpi.com Future research should systematically explore synergistic combinations in several key areas:

Antibiotic Synergy: (R)-Usnic acid has shown strong synergistic effects with conventional antibiotics against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. preprints.orgnih.govIt can potentiate the action of antibiotics like norfloxacin, polymyxin (B74138) B, and tigecycline, in some cases by inhibiting bacterial efflux pumps. preprints.orgnih.govekb.egFurther studies are needed to identify optimal combination ratios and explore the spectrum of bacteria against which this synergy is effective.

Anticancer Combination Therapy: In oncology, usnic acid has been found to enhance the effectiveness of chemotherapy and hormone therapy agents. nih.govFor example, it acts synergistically with tamoxifen (B1202) and enzalutamide (B1683756) in hormone receptor-positive breast and prostate cancer cells, respectively, leading to greater cell cycle arrest and apoptosis. nih.govIt also potentiates the anticancer activity of paclitaxel (B517696) in lung cancer models. mdpi.comComprehensive screening of usnic acid in combination with a broader range of targeted and cytotoxic cancer drugs is warranted.

Photoprotective Formulations: The combination of (+)-usnic acid with the common UV filter octocrylene (B1203250) has been shown to enhance photoprotection and photostability, suggesting a role in dermatological applications. scispace.com

Table 2: Documented Synergistic Effects of Usnic Acid


Combination AgentTherapeutic AreaObserved Synergistic EffectReference
NorfloxacinAntibacterial (MRSA)Potentiated antibacterial action researchgate.net
Polymyxin BAntibacterial (P. aeruginosa)Synergistic against resistant isolates scispace.com
TigecyclineAntibacterial (A. baumannii)Inhibition of efflux pump, restoring susceptibility nih.gov
Tamoxifen / EnzalutamideAnticancerEnhanced cell cycle arrest and apoptosis ijpbr.in
PaclitaxelAnticancer (Lung)Potentiated in vitro and in vivo tumor growth inhibition acs.org
OctocrylenePhotoprotectionEnhanced photoprotection and photostability nih.gov

Advanced Preclinical Models for Efficacy Assessment (e.g., complex in vitro systems, refined in vivo animal models)

To bridge the gap between preclinical findings and clinical outcomes, it is imperative to move beyond traditional 2D cell cultures and simple animal models. The use of advanced preclinical models can provide more physiologically relevant data on the efficacy and mechanism of this compound. emulatebio.comscirp.org Future directions include:

Complex In Vitro Systems (CIVMs): There is a growing need to adopt CIVMs that better mimic human tissue architecture and function. emulatebio.comThese include:

3D Spheroids and Organoids: These models replicate the three-dimensional structure and cell-cell interactions of tissues and tumors more accurately than 2D cultures, making them superior for assessing drug penetration and efficacy. rsc.org * Organs-on-Chips (Microphysiological Systems): These dynamic systems can simulate the functional and mechanical environment of human organs, allowing for more accurate prediction of human responses to drug candidates. emulatebio.comDisease-specific chip models could be used to test the efficacy of this compound in a human-relevant disease context. emulatebio.com* Refined In Vivo Animal Models: While reducing animal use is a goal, when necessary, more refined animal models should be employed. emulatebio.comThis includes using orthotopic or genetically engineered mouse models of cancer that more closely recapitulate human disease progression and the tumor microenvironment, compared to standard subcutaneous xenograft models. mdpi.comFor inflammatory or infectious diseases, models that better reflect the human immune response are needed.

Exploration of Delivery Systems for Enhanced Bioavailability and Targeted Action

A significant hurdle for the clinical translation of usnic acid and its salts is their poor aqueous solubility and potential for systemic toxicity. nih.govresearchgate.netAdvanced drug delivery systems are crucial to overcome these limitations. researchgate.netnih.gov Extensive research has focused on encapsulating usnic acid into various carriers, and future work on this compound should build upon this foundation by:

Optimizing Nanocarrier Formulations: A wide variety of nano- and microcarriers have been investigated, including liposomes, polymeric nanoparticles, solid lipid nanoparticles, and nanoemulsions. nih.govnih.govmdpi.comFuture research should focus on optimizing these formulations for this compound to achieve high encapsulation efficiency, controlled particle size, and sustained drug release profiles. nih.govFor example, polymeric nanoparticles made from PLLA-PGA blends have been shown to increase the apparent solubility of usnic acid and reduce its cytotoxicity. mdpi.com* Developing "Smart" Delivery Systems: The next generation of delivery systems should incorporate stimuli-responsive elements. These "smart" carriers can be designed to release their payload in response to specific triggers in the target microenvironment, such as changes in pH or the presence of certain enzymes, which is particularly relevant for cancer or inflammation. researchgate.net* Active Targeting Strategies: To enhance efficacy and reduce off-target effects, nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides, or folic acid) that specifically bind to receptors overexpressed on diseased cells, such as cancer cells. researchgate.netmdpi.comThis approach facilitates the targeted delivery of this compound directly to the site of action.

Table 3: Overview of Delivery Systems for Usnic Acid


Delivery SystemPolymer/MaterialKey AdvantagesReference
Polymeric NanoparticlesPLGA, PLLA-PGA, Heparin-ADHSustained release, site-specific delivery, reduced cytotoxicity[1, 2]
LiposomesPhosphatidylcholineTargeted delivery to macrophages, enhanced bacteriostatic effects benthamscience.com
Polymeric MicellesSoluplus, Solutol HS15, TPGSIncreased aqueous solubility, prolonged release ekb.eg
Magnetite NanoparticlesMagnetite (Fe₃O₄)Potential for magnetic targeting and hyperthermia applications researchgate.net
NanofibersPolymeric materialsImproved antimicrobial activity benthamscience.com

Q & A

Basic Research Questions

Q. What are the optimal methods for extracting and quantifying (R)-Usnic acid Sodium from natural sources?

  • Methodological Answer : Extraction efficiency depends on solvent composition, pH, and temperature. Alkaline ethanol (e.g., 75% ethanol with 1.5% NaOH or 4% Na₂CO₃) under reflux conditions maximizes yield, as validated by HPLC quantification . Key variables to optimize include solvent-to-biomass ratio, extraction time, and post-extraction purification steps (e.g., crystallization). Validate purity using HPLC with UV detection at 282 nm, ensuring calibration with certified reference standards.

Q. How should researchers characterize the purity and structural integrity of this compound in experimental settings?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • FT-IR to confirm functional groups (e.g., carboxylic acid and aromatic moieties).
  • NMR (¹H and ¹³C) for stereochemical confirmation of the (R)-enantiomer.
  • HPLC-MS to detect impurities and verify molecular weight.
    Consistency across these methods ensures structural fidelity, critical for reproducibility in biological assays .

Q. What experimental controls are essential when assessing this compound’s antimicrobial activity?

  • Methodological Answer : Include:

  • Positive controls (e.g., ampicillin for bacteria, fluconazole for fungi) to benchmark efficacy.
  • Solvent controls (e.g., DMSO or ethanol at concentrations used in treatments) to rule out solvent toxicity.
  • Negative controls (untreated cultures) to monitor baseline growth.
    Standardize inoculum size (CFU/mL) and use CLSI/MIC guidelines for dose-response assays .

Advanced Research Questions

Q. What methodologies are recommended for studying the molecular interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities to targets (e.g., bacterial DNA gyrase). Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess stability.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) for protein-ligand interactions.
    Cross-reference computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. Strategies include:

  • Pharmacokinetic profiling : Conduct ADMET studies (e.g., hepatic microsomal stability assays, Caco-2 permeability tests) to identify metabolic liabilities.
  • Formulation optimization : Use nanoencapsulation (e.g., liposomes) to enhance solubility and tissue penetration.
  • In vivo models : Compare results across multiple animal models (e.g., murine sepsis vs. dermal infection) to contextualize efficacy .

Q. What statistical approaches are critical for analyzing dose-dependent cytotoxicity data of this compound?

  • Methodological Answer :

  • Non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values.
  • ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
  • Hill slope analysis to assess cooperativity in dose-response curves.
    Report confidence intervals and use Kaplan-Meier survival analysis for in vivo toxicity studies .

Q. How should conflicting data on this compound’s antioxidant vs. pro-oxidant effects be resolved?

  • Methodological Answer : Context-dependent effects require:

  • Redox profiling : Measure ROS levels (e.g., DCFH-DA assay) under varying oxygen tensions and cellular environments.
  • Dose-titration studies : Identify thresholds where antioxidant activity transitions to pro-oxidant.
  • Gene expression analysis (qPCR/Western blot) for Nrf2/Keap1 pathway activation.
    Replicate experiments across independent labs to rule out batch variability .

Methodological Design & Data Interpretation

Q. What are best practices for integrating this compound into combination therapy studies?

  • Methodological Answer :

  • Checkerboard assay : Calculate fractional inhibitory concentration (FIC) indices to classify synergism/additivity/antagonism.
  • Time-kill curves : Assess bactericidal/fungicidal kinetics in mono- vs. combination therapy.
  • Mechanistic studies : Use transcriptomics (RNA-seq) to identify pathways modulated by drug combinations.
    Ensure compatibility with partner compounds (e.g., pH stability in co-formulations) .

Q. How can researchers validate the specificity of this compound’s bioactivity in complex biological systems?

  • Methodological Answer :

  • CRISPR/Cas9 knockouts : Target putative pathways (e.g., oxidative stress response genes) to confirm mechanism.
  • Isothermal titration calorimetry (ITC) : Quantify binding stoichiometry and enthalpy changes.
  • Metabolomic profiling (LC-MS) to track downstream metabolite shifts post-treatment.
    Use orthogonal assays (e.g., genetic and pharmacological inhibition) to corroborate findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.